2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
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Overview
Description
2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a phenyloxan-4-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available 2,6-difluorobenzoic acid. The general synthetic route includes the following steps:
Formation of 2,6-difluorobenzoyl chloride: This is achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The resulting 2,6-difluorobenzoyl chloride is then reacted with 4-phenyloxan-4-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can modify the functional groups present in the molecule.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A simpler analog lacking the phenyloxan-4-yl group.
4-phenyloxan-4-ylmethylamine: The amine precursor used in the synthesis of the target compound.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents.
Uniqueness
2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the presence of both fluorine atoms and the phenyloxan-4-yl group, which confer specific chemical and physical properties. These features may enhance its binding affinity to certain targets or improve its stability under various conditions.
Properties
IUPAC Name |
2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c20-15-7-4-8-16(21)17(15)18(23)22-13-19(9-11-24-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLWPQVYXDISHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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